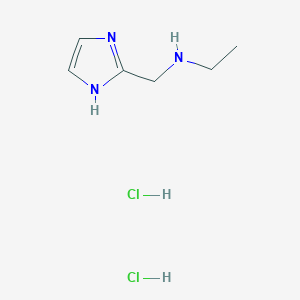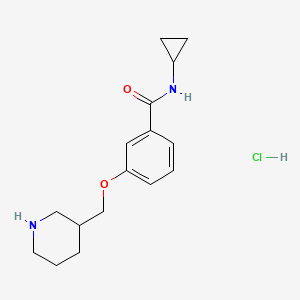
Ácido borónico, (nitrilotri-4,1-fenileno)tris-
Descripción general
Descripción
Boronic acid, (nitrilotri-4,1-phenylene)tris- is a useful research compound. Its molecular formula is C18H18B3NO6 and its molecular weight is 376.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Boronic acid, (nitrilotri-4,1-phenylene)tris- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boronic acid, (nitrilotri-4,1-phenylene)tris- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Sistemas de liberación de fármacos
El ácido (nitrilotris(benceno-4,1-diil))triborónico se utiliza en el desarrollo de sistemas de liberación de fármacos dirigidos. Su capacidad para formar enlaces covalentes reversibles con dioles, que se encuentran comúnmente en la superficie celular, permite la creación de ésteres de boronato que pueden utilizarse para transportar agentes terapéuticos directamente a las células enfermas, mejorando la eficacia y reduciendo los efectos secundarios de los fármacos .
Bioimagen
Las propiedades únicas de este compuesto lo hacen adecuado para su uso en técnicas de bioimagen. Se puede conjugar con agentes de imagen para mejorar la visualización de los procesos biológicos a nivel molecular, ayudando en el diagnóstico y el seguimiento de las enfermedades .
Desarrollo de sensores
Los ácidos borónicos son conocidos por su capacidad de interactuar con dioles y bases de Lewis fuertes como aniones de fluoruro o cianuro. Esta interacción se aprovecha en el desarrollo de sensores, particularmente para la detección de azúcares y otros analitos en sistemas biológicos .
Detección fluorescente
El compuesto se ha incorporado a sensores fluorescentes debido a su capacidad para unirse a varios analitos. Por ejemplo, se ha utilizado en sensores para el catecol y sus derivados amino como la dopamina, la DOPA y la DOPAC, que son importantes en los estudios neurológicos .
Aplicaciones biomédicas
Los polímeros de ácido borónico derivados del ácido (nitrilotris(benceno-4,1-diil))triborónico han mostrado potencial en aplicaciones biomédicas. Estos polímeros se pueden utilizar en ingeniería de tejidos, cicatrización de heridas y como componentes en dispositivos médicos debido a su biocompatibilidad y versatilidad funcional .
Síntesis orgánica
En química orgánica, este derivado de ácido borónico se emplea como reactivo en diversas reacciones orgánicas. Su reactividad con diferentes compuestos orgánicos facilita la síntesis de moléculas complejas que pueden utilizarse en productos farmacéuticos y otros productos químicos .
Química click
El compuesto también es significativo en aplicaciones de química click donde se utiliza para sintetizar compuestos que contienen la porción de ácido borónico. Estas reacciones son valiosas para crear nuevos materiales y productos farmacéuticos con arquitecturas moleculares precisas .
Posibles agentes farmacéuticos
La investigación continúa sobre el uso de los ácidos borónicos como posibles agentes farmacéuticos en sí mismos. Su capacidad para interactuar con diversas moléculas biológicas abre posibilidades para desarrollar nuevos fármacos que se dirigen a vías biológicas específicas .
Mecanismo De Acción
Boronic acid, (nitrilotri-4,1-phenylene)tris-
, also known as (Nitrilotris(benzene-4,1-diyl))triboronic acid , is a versatile chemical compound used in scientific research . Here is an overview of its mechanism of action:
Target of Action
The primary target of Boronic acid, (nitrilotri-4,1-phenylene)tris- is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, Boronic acid, (nitrilotri-4,1-phenylene)tris- interacts with its targets through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The affected pathway is the SM coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties may impact its bioavailability.
Result of Action
The molecular and cellular effects of Boronic acid, (nitrilotri-4,1-phenylene)tris- action involve the formation of new carbon-carbon bonds . This leads to the creation of new organic compounds through the SM coupling reaction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Boronic acid, (nitrilotri-4,1-phenylene)tris-. For instance, the compound’s yield in the SM coupling reaction can be increased through slow-release and low concentration of boronic acid .
Análisis Bioquímico
Biochemical Properties
Boronic acid, (nitrilotri-4,1-phenylene)tris-, plays a crucial role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other Lewis bases. This property makes it a valuable tool for the detection and manipulation of biomolecules. The compound interacts with enzymes, proteins, and other biomolecules, often through the formation of boronate esters. For instance, boronic acid, (nitrilotri-4,1-phenylene)tris-, can inhibit enzymes that utilize diol-containing substrates by forming stable complexes with these substrates, thereby preventing their normal enzymatic processing .
Cellular Effects
Boronic acid, (nitrilotri-4,1-phenylene)tris-, influences various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism. For example, the compound has been shown to interfere with the activity of certain kinases, which are enzymes that play a pivotal role in cell signaling. This interference can result in changes to the phosphorylation status of proteins, thereby modulating their activity and impacting cellular functions .
Molecular Mechanism
At the molecular level, boronic acid, (nitrilotri-4,1-phenylene)tris-, exerts its effects through several mechanisms. One primary mechanism is the formation of reversible covalent bonds with diol-containing biomolecules. This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, boronic acid, (nitrilotri-4,1-phenylene)tris-, can modulate gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of boronic acid, (nitrilotri-4,1-phenylene)tris-, can change over time. The compound’s stability and degradation are important factors to consider. Boronic acid, (nitrilotri-4,1-phenylene)tris-, is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or high temperatures. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of boronic acid, (nitrilotri-4,1-phenylene)tris-, vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, boronic acid, (nitrilotri-4,1-phenylene)tris-, can exhibit toxic effects, including cellular damage and adverse impacts on organ function. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without inducing toxicity .
Metabolic Pathways
Boronic acid, (nitrilotri-4,1-phenylene)tris-, is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. For example, the compound can inhibit enzymes involved in carbohydrate metabolism by forming boronate esters with diol-containing intermediates. This inhibition can lead to changes in metabolic flux and alterations in metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, boronic acid, (nitrilotri-4,1-phenylene)tris-, is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of boronic acid, (nitrilotri-4,1-phenylene)tris-, within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of boronic acid, (nitrilotri-4,1-phenylene)tris-, is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, boronic acid, (nitrilotri-4,1-phenylene)tris-, may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate enzyme activity and cellular metabolism .
Propiedades
IUPAC Name |
[4-(4-borono-N-(4-boronophenyl)anilino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18B3NO6/c23-19(24)13-1-7-16(8-2-13)22(17-9-3-14(4-10-17)20(25)26)18-11-5-15(6-12-18)21(27)28/h1-12,23-28H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNCRKBEBXOCAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N(C2=CC=C(C=C2)B(O)O)C3=CC=C(C=C3)B(O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18B3NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-1-[4-(piperidin-3-ylmethoxy)benzoyl]-piperidine hydrochloride](/img/structure/B1396988.png)
![2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6,6-dioxide](/img/structure/B1396992.png)
![N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride](/img/structure/B1396994.png)

![ethyl 5-[(cyclohexylamino)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate hydrochloride](/img/structure/B1396997.png)
![N-[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]-ethanamine dihydrochloride](/img/structure/B1396998.png)

![Benzyl 4-{[(3,4-dimethylphenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1397001.png)
![4-Fluoro-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide hydrochloride](/img/structure/B1397003.png)
![2-Fluoro-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide hydrochloride](/img/structure/B1397004.png)
![4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]-piperidine hydrochloride](/img/structure/B1397006.png)
![4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1397008.png)

![ethyl 4-{[(2,3-dihydro-1H-inden-5-yl)carbamoyl]amino}benzoate](/img/structure/B1397010.png)
